molecular formula C19H21BrClN3O2 B11553317 2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11553317
M. Wt: 438.7 g/mol
InChI Key: GCZKJHVJZDIECT-WSDLNYQXSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a combination of halogenated aromatic rings and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-(diethylamino)benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromo and chloro) on the aromatic rings can be substituted by nucleophiles.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in further condensation reactions due to the presence of the hydrazide and Schiff base functionalities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the hydrazide group can lead to the formation of azides or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Studies: Its biological activity can be explored for potential use as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydrazide and Schiff base functionalities suggests potential interactions with biological macromolecules through hydrogen bonding or covalent modification.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Lacks the Schiff base functionality but shares the phenoxy and hydrazide groups.

    N’-(4-Diethylaminobenzylidene)acetohydrazide: Contains the Schiff base but lacks the halogenated phenoxy group.

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to the combination of halogenated aromatic rings and the Schiff base functionality

Properties

Molecular Formula

C19H21BrClN3O2

Molecular Weight

438.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H21BrClN3O2/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)13-26-18-10-7-15(21)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

GCZKJHVJZDIECT-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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